3-ethyl-4-methyl-1H-pyrrole
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Overview
Description
3-Ethyl-4-methyl-1H-pyrrole is a heterocyclic organic compound with the molecular formula C7H11N. It is a derivative of pyrrole, characterized by the presence of an ethyl group at the third position and a methyl group at the fourth position of the pyrrole ring. Pyrroles are known for their aromaticity and are found in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-4-methyl-1H-pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine. For this compound, the starting materials would be 3-ethyl-2,5-hexanedione and ammonia .
Industrial Production Methods: Industrial production of pyrroles, including this compound, often involves catalytic processes. These methods are designed to be efficient and scalable, ensuring high yields and purity. The use of metal catalysts, such as palladium or copper, is common in these processes .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-4-methyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrrole-2,5-diones.
Reduction: Reduction reactions can convert it into pyrrolidines.
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2).
Major Products:
Oxidation: Pyrrole-2,5-diones.
Reduction: Pyrrolidines.
Substitution: Halogenated pyrroles, nitrated pyrroles, and sulfonated pyrroles.
Scientific Research Applications
3-Ethyl-4-methyl-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 3-ethyl-4-methyl-1H-pyrrole involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the biological context. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their metabolic processes .
Comparison with Similar Compounds
Pyrrole: The parent compound, lacking the ethyl and methyl substituents.
2,5-Dimethylpyrrole: Another derivative with methyl groups at the second and fifth positions.
3,4-Dimethylpyrrole: Similar to 3-ethyl-4-methyl-1H-pyrrole but with two methyl groups instead of an ethyl and a methyl group.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both an ethyl and a methyl group can affect its electronic properties and steric interactions, making it distinct from other pyrrole derivatives .
Properties
CAS No. |
488-92-6 |
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Molecular Formula |
C7H11N |
Molecular Weight |
109.17 g/mol |
IUPAC Name |
3-ethyl-4-methyl-1H-pyrrole |
InChI |
InChI=1S/C7H11N/c1-3-7-5-8-4-6(7)2/h4-5,8H,3H2,1-2H3 |
InChI Key |
LJHJBIWBAPQTFM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC=C1C |
Origin of Product |
United States |
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